N-(2-Aminoethyl)butane-1,4-diamine

Z-DNA crystallography polyamine-DNA complex X-ray refinement

N-(2-Aminoethyl)butane-1,4-diamine (CAS 35513-87-2), also designated PA(24) or 2-AEDAB, is a synthetic linear triamine belonging to the polyazaalkane class. With the molecular formula C6H17N3 and a molecular weight of 131.22 g/mol, it comprises a 1,4-diaminobutane backbone N-substituted with a 2-aminoethyl group, yielding a unique 4‑methylene/2‑methylene inter‑amine spacing pattern.

Molecular Formula C6H17N3
Molecular Weight 131.22 g/mol
CAS No. 35513-87-2
Cat. No. B1215705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)butane-1,4-diamine
CAS35513-87-2
Synonyms2-AEDAB
N-(2-aminoethyl)-1,4-diaminobutane
Molecular FormulaC6H17N3
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESC(CCNCCN)CN
InChIInChI=1S/C6H17N3/c7-3-1-2-5-9-6-4-8/h9H,1-8H2
InChIKeyVRPPEXGZBZBARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)butane-1,4-diamine (CAS 35513-87-2): Structural and Functional Baseline for Procurement Decisions


N-(2-Aminoethyl)butane-1,4-diamine (CAS 35513-87-2), also designated PA(24) or 2-AEDAB, is a synthetic linear triamine belonging to the polyazaalkane class [1]. With the molecular formula C6H17N3 and a molecular weight of 131.22 g/mol, it comprises a 1,4-diaminobutane backbone N-substituted with a 2-aminoethyl group, yielding a unique 4‑methylene/2‑methylene inter‑amine spacing pattern [2]. This compound has been specifically deployed as a non‑natural polyamine probe in high‑resolution X‑ray crystallographic studies of left‑handed Z‑DNA, where its defined charge geometry enables direct, 1:1 electrostatic interaction with the DNA duplex [3].

Why Generic Substitution of N-(2-Aminoethyl)butane-1,4-diamine with Natural Polyamines Fails for Critical Structural Biology Applications


Natural polyamines such as spermidine (PA(34)) and thermospermine (PA(334)) share the triamine functional group count with N-(2-aminoethyl)butane-1,4-diamine (PA(24)), but their differing methylene‑spacer geometries produce fundamentally different DNA‑binding topologies, stoichiometries, and crystallographic outcomes [1]. Where PA(24) engages a single DNA duplex directly via electrostatic phosphate‑backbone contacts, spermidine bridges adjacent duplexes through water‑mediated hydrogen bonds, and thermospermine populates two molecules per duplex [2]. Consequently, blindly substituting any triamine into a protocol optimized for PA(24) risks altered crystal packing, lower diffraction quality, or complete crystallisation failure, making compound‑specific procurement essential for reproducible Z‑DNA structural work [3].

Quantitative Evidence Guide: Where N-(2-Aminoethyl)butane-1,4-diamine Outperforms Spermidine, Thermospermine, and Other Triamines


Crystallographic Refinement Quality: Lower R‑factor vs. Spermidine and Thermospermine in Isostructural Z‑DNA Complexes

In the same laboratory's series of d(CG)₃‑polyamine co‑crystal structures solved at identical 1.0 Å resolution, the PA(24) complex (PDB 292D) refined to an R‑factor of 0.161, whereas the spermidine (PA(34)) complex (PDB 293D) gave R = 0.191 and the thermospermine (PA(334)) complex (PDB 336D) gave R = 0.190 [1][2]. The lower R‑factor for PA(24) indicates superior agreement between the crystallographic model and the experimental diffraction data, reflecting a more ordered binding pose and higher confidence in the atomic coordinates [1].

Z-DNA crystallography polyamine-DNA complex X-ray refinement structural biology

Binding Stoichiometry: 1:1 Polyamine‑to‑Duplex Ratio Contrasts with 2:1 Loading for Thermospermine

The PA(24)‑d(CG)₃ complex crystallizes with exactly one polyamine molecule per DNA duplex, whereas the thermospermine (PA(334)) complex accommodates two polyamine molecules per duplex under comparable crystallisation conditions [1][2]. This 1:1 stoichiometry simplifies interpretation of electrostatic neutralisation patterns and avoids the confounding effects of multiple, simultaneously bound ligands that occur with longer‑chain polyamines [1].

DNA binding stoichiometry polyamine‑DNA interaction structural biology

Binding Mode Topology: Direct Electrostatic Contact vs. Water‑Mediated Bridging in Spermidine Complexes

In the PA(24) co‑crystal (PDB 292D), the polyamine engages the phosphate groups of a single d(CG)₃ duplex through direct electrostatic interactions without intervening water molecules. In contrast, spermidine (PA(34)) in PDB 293D contacts its cognate duplex and a symmetry‑related neighbouring duplex via a network of hydrogen‑bonded water molecules [1][2]. This fundamental topological difference—direct 1‑duplex binding vs. water‑bridged 2‑duplex binding—arises from the distinct methylene‑spacer geometries of the two triamines [1].

polyamine-DNA binding mode direct vs. water-mediated interaction Z-DNA stabilisation

Methylene‑Spacer Geometry: 4,2‑Spacing Enables a Charge Distribution Distinct from Natural Spermidine (3,4‑Spacing)

The primary structural differentiator of PA(24) is its inter‑amine methylene pattern: the N¹–N⁴ distance spans four methylene groups, while the N⁴–N⁸ distance spans only two, compared with spermidine's three‑ and four‑methylene spacings respectively [1]. This compressed ethylene spacer between the secondary and terminal primary amine results in a higher local charge density at one end of the molecule, which correlates with the observed direct phosphate engagement and 1:1 stoichiometry that are not replicated by natural triamines [2].

polyamine structure-activity relationship methylene spacer charge distribution

Procurement‑Relevant Application Scenarios for N-(2-Aminoethyl)butane-1,4-diamine in Structural Biology and Biophysical Research


High‑Resolution Z‑DNA Crystallography Requiring a Single‑Duplex, Direct‑Binding Polyamine Probe

When the experimental goal is a high‑resolution Z‑DNA crystal structure with minimal structural heterogeneity, PA(24) is the polyamine of choice. Its 1:1 stoichiometry and direct phosphate engagement, evidenced by the 1.0 Å structure with R‑factor 0.161 (PDB 292D), eliminate the cross‑duplex bridging seen with spermidine and the dual‑occupancy binding of thermospermine [1][2]. Procurement should specify PA(24) when the protocol requires a single, well‑defined polyamine binding site per DNA duplex.

Molecular Dynamics and Computational Studies of Polyamine–DNA Electrostatics

Computational models of polyamine‑DNA interaction benefit from a system with one polyamine molecule directly contacting one DNA duplex, avoiding the additional complexity of water‑mediated bridging networks or multi‑ligand occupancy. The PA(24)–d(CG)₃ complex provides an experimentally validated 1.0 Å starting geometry (PDB 292D) with a low R‑factor (0.161), making it the preferred structural template for force‑field parameterisation and free‑energy calculations [1].

Structure–Activity Relationship (SAR) Studies Probing the Role of Methylene Spacing in Polyamine‑DNA Recognition

PA(24) serves as a unique comparator in SAR panels that include natural spermidine (3,4‑spacing) and thermospermine (3,3,4‑spacing). Its 4,2‑spacer pattern introduces a charge‑density gradient that is absent in the natural polyamines and has been shown to yield a distinct binding topology [2][3]. Researchers exploring how inter‑amine distance modulates DNA conformation or polyamine‑induced DNA aggregation should include PA(24) as a key member of the structural series.

Teaching and Calibration Standards for X‑Ray Crystallography of Nucleic Acid–Ligand Complexes

The exceptionally well‑ordered PA(24)–Z‑DNA crystal (1.0 Å, R‑factor 0.161, 80 ordered waters) serves as a benchmark system for training crystallographers in high‑resolution nucleic acid refinement and for calibrating diffraction equipment [1]. Its reproducible crystallisation conditions and the availability of deposited coordinates make it a reliable standard for laboratory practicals and instrument validation.

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